

Essential Safety and Disposal Procedures for SR12343

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Compound of Interest

Compound Name: SR12343

Cat. No.: B3025790

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For researchers and drug development professionals utilizing **SR12343**, a potent IKK/NF- κ B inhibitor, adherence to stringent safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. While specific disposal instructions from the manufacturer are not readily available, a comprehensive disposal plan can be formulated based on the chemical properties of **SR12343** and general hazardous waste management principles. This guide provides essential, step-by-step guidance for the proper handling and disposal of **SR12343**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **SR12343** is presented below. This information is critical for assessing the potential hazards and determining the appropriate disposal route.

Property	Value
CAS Number	2055101-86-3[1]
Molecular Formula	C ₁₅ H ₁₅ BrClN ₃ O[1]
Molecular Weight	368.66 g/mol [1]
Appearance	Solid powder
Solubility	DMSO: 100 mg/mL (271.25 mM)[1], DMF: 30 mg/mL[2], Ethanol: 30 mg/mL
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month

Disposal Protocol for SR12343

The following protocol outlines the recommended procedures for the disposal of **SR12343** waste, including pure compound, contaminated materials, and solutions.

1. Waste Identification and Segregation:

- Solid Waste: Unused or expired **SR12343** powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips).
- Liquid Waste: Solutions containing **SR12343**, including stock solutions, experimental media, and rinsates from cleaning contaminated glassware. Halogenated and non-halogenated solvent waste should be collected separately.
- Sharps Waste: Needles, syringes, and other sharps contaminated with **SR12343** must be collected in a designated, puncture-proof sharps container.

2. Waste Collection and Labeling:

- All waste must be collected in compatible, properly sealed containers.
- Each waste container must be clearly labeled with a "Hazardous Waste" label. The label should include the chemical name ("**SR12343**"), concentration, and the date accumulation

started.

- Never mix incompatible waste streams.

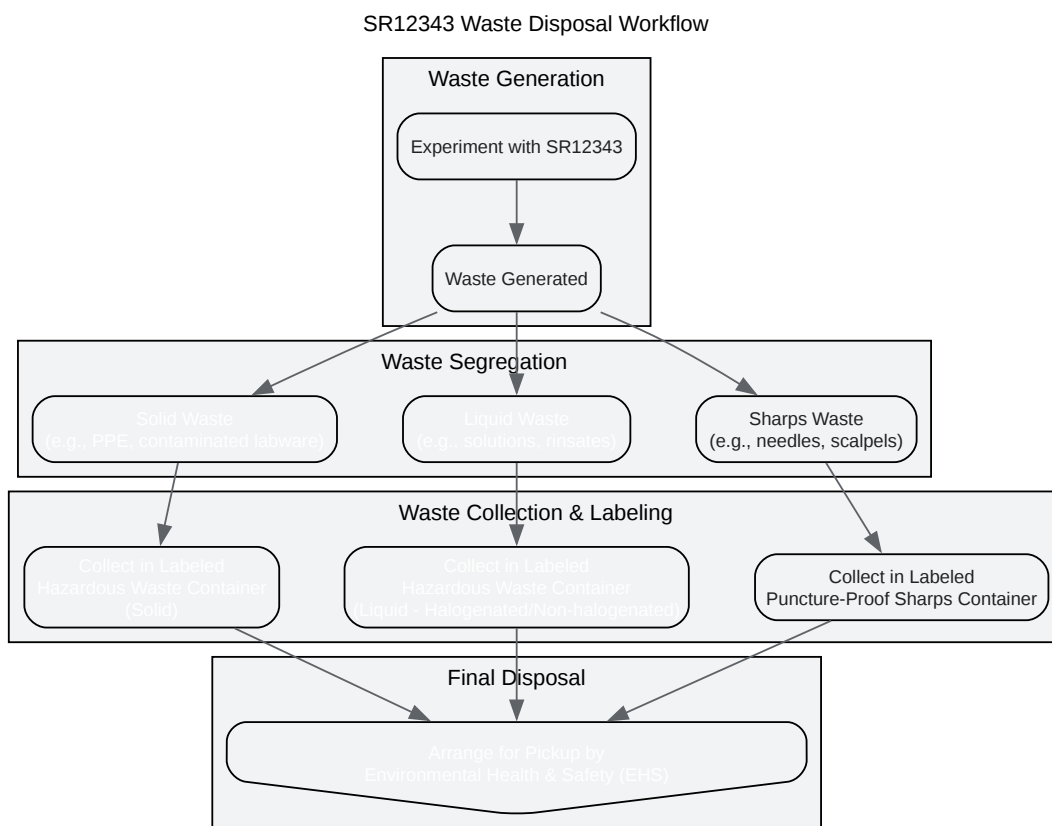
3. Disposal of **SR12343** Waste Streams:

- Solid Waste:
 - Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.
 - Ensure the container is kept closed when not in use.
 - Once the container is full, seal the bag and the container.
 - Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office.
- Liquid Waste:
 - Collect all aqueous and solvent-based **SR12343** waste in separate, designated, and compatible waste containers.
 - Do not fill containers to more than 90% capacity to prevent spills.
 - Keep containers tightly sealed when not in use.
 - Store liquid waste in a secondary containment bin to prevent spills.
 - Contact your institution's EHS office for collection and disposal. Do not pour **SR12343** solutions down the drain.
- Contaminated Sharps:
 - Place all contaminated sharps directly into a designated, puncture-proof sharps container.
 - Do not recap, bend, or break needles.

- When the sharps container is three-quarters full, seal it and arrange for disposal through your EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from experiments involving **SR12343**.



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Caption: Workflow for the segregation and disposal of **SR12343** waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and hazardous waste disposal protocols and the material safety data sheet (MSDS) for any chemical you are working with. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific questions and procedures.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
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